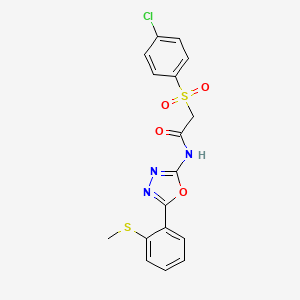
2-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O4S2 and its molecular weight is 423.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, focusing on its antibacterial, anticancer, and enzyme inhibitory activities.
- Molecular Formula : C17H14ClN3O4S2
- Molecular Weight : 423.89 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Several studies have assessed the antibacterial properties of this compound against various bacterial strains. The results indicate that it exhibits moderate to strong activity against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
In a comparative study, derivatives of this compound showed promising antibacterial effects, particularly against Salmonella typhi, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer properties of the compound were evaluated using various cancer cell lines. Notably, it demonstrated significant cytotoxic effects in vitro.
| Cell Line | IC50 (μM) | Relative Potency |
|---|---|---|
| HCT116 (Colon Cancer) | 4.36 | High |
| HepG2 (Liver Cancer) | 18.76 | Moderate |
Molecular docking studies indicated that the compound might inhibit key proteins involved in cancer progression, such as tyrosine kinases . This suggests a mechanism of action that could be leveraged for therapeutic applications in oncology.
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
These findings indicate that the compound not only has potential as an antibacterial and anticancer agent but also as a modulator of enzymatic activity, which could have implications in treating conditions associated with these enzymes .
Case Studies
- Antibacterial Screening : A series of derivatives were synthesized and screened for antibacterial activity using the disk diffusion method. The most active compounds exhibited zones of inhibition comparable to standard antibiotics .
- Cytotoxicity Assay : In vitro assays were conducted on HCT116 and HepG2 cell lines to evaluate cytotoxicity. The results showed that the compound's efficacy was significantly higher than that of traditional chemotherapeutics like doxorubicin .
- Enzyme Binding Studies : Docking simulations revealed strong binding interactions between the compound and target enzymes, suggesting a potential pathway for therapeutic intervention in diseases mediated by these enzymes .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-26-14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)10-27(23,24)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRWBPRCBIRXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














